Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate
Description
Significance of the Pyrrolo[1,2-a]pyrazine (B1600676) Core in Heterocyclic Chemistry
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery and materials science. researchgate.net This class of nitrogen-containing heterocycles is known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. researchgate.net The arrangement of nitrogen atoms in the fused ring system allows for diverse intermolecular interactions, making these compounds versatile ligands for various biological targets. researchgate.net
Derivatives of the pyrrolo[1,2-a]pyrazine core have been isolated from natural sources such as plants and marine organisms and have also been the subject of extensive synthetic exploration. researchgate.net For instance, certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated noteworthy antibacterial and quorum sensing inhibitory effects. researchgate.net Research has also highlighted the potential of these scaffolds in developing kinase inhibitors, which are crucial in cancer therapy. researchgate.net The structural diversity achievable through substitution on the core ring system allows for the fine-tuning of physicochemical and biological properties, making it an attractive framework for medicinal chemists.
Research Context of Ethyl Pyrrolo[1,2-a]pyrazine-3-carboxylate and Related Derivatives
This compound (CAS Number: 153780-28-0) is a specific derivative of the pyrrolo[1,2-a]pyrazine core. While direct and extensive research on this particular ester is not widely published, its synthesis and the study of its derivatives are of significant interest within the broader context of medicinal chemistry.
A documented synthesis of this compound involves the reaction of aminopyrazine with chloroacetaldehyde (B151913). amazonaws.com In a specific procedure, aminopyrazine is reacted with a 50 wt% solution of chloroacetaldehyde in water, in the presence of sodium bicarbonate and ethanol. The mixture is heated to 90°C for 16 hours. Following workup and purification by flash chromatography, this compound can be obtained as a tan-colored solid with a yield of 70%. amazonaws.com
Table 1: Synthesis of this compound
| Reactants | Reagents | Solvent | Temperature | Time (hours) | Yield (%) |
| Aminopyrazine, Chloroacetaldehyde (50 wt% in water) | Sodium bicarbonate | Ethanol | 90°C | 16 | 70 |
| Data from a supporting information document detailing experimental procedures. amazonaws.com |
The characterization of this compound has been reported using ¹H NMR spectroscopy. amazonaws.com
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.18 | s | 1H | |
| 9.01 | d | 1.4 | 1H |
| 7.93 | d | 1.1 | 1H |
| 7.84 | s | 1H | |
| 4.51 | q | 7.1 | 3H |
| 1.46 | t | 7.1 | 4H |
| Solvent: CDCl₃, Frequency: 400 MHz. amazonaws.com |
The research on derivatives of this compound highlights the potential of this scaffold. For example, related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent and selective Sirt6 activators, with potential therapeutic applications in cancer, inflammation, and infectious diseases. nih.gov Furthermore, the broader class of pyrrolopyrazines has been investigated for activities including antifungal properties. asiapharmaceutics.info The synthesis of various pyrrolo[1,2-a]pyrazine derivatives is often achieved through methods like 1,3-dipolar cycloaddition reactions, demonstrating the chemical tractability of this heterocyclic system for generating diverse molecular libraries. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-12-5-3-4-8(12)6-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLABAFRMQDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626520 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153780-28-0 | |
| Record name | Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl Pyrrolo 1,2 a Pyrazine 3 Carboxylate and Analogues
Established Synthetic Routes
Established synthetic routes to ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate and its analogues are broadly categorized into multi-component reactions and cyclization strategies. These methods offer convergent and efficient pathways to this important class of compounds.
Multi-Component Reactions (MCRs) for Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold Construction
Multi-component reactions are highly valued in synthetic chemistry for their ability to form complex molecules in a single step from three or more reactants, thereby minimizing waste and saving time. Several MCRs have been successfully applied to the synthesis of the pyrrolo[1,2-a]pyrazine core.
A straightforward and efficient one-pot synthesis of pyrrolo[1,2-a]pyrazine derivatives has been developed utilizing a three-component reaction between 1,2-diamines, ethyl pyruvate, and α-bromo ketones. ccspublishing.org.cnresearchgate.net This method, catalyzed by iron(III) chloride, provides a simple protocol for accessing this scaffold in excellent yields. researchgate.net The reaction of ethylenediamine with ethyl pyruvate and an α-bromo ketone leads directly to the formation of the pyrrolo[1,2-a]pyrazine ring system.
Table 1: Three-Component Reaction with Ethyl Pyruvate
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield |
| Ethylenediamine | Ethyl Pyruvate | α-Bromo Ketone | FeCl₃ | Pyrrolo[1,2-a]pyrazine derivative | Excellent |
Another effective multi-component approach for the synthesis of pyrrolo[1,2-a]pyrazines involves the one-pot reaction of ethylenediamine, acetylenic esters, and β-nitrostyrene derivatives. This method provides a direct route to functionalized pyrrolo[1,2-a]pyrazines. The reaction proceeds under mild conditions and allows for the introduction of a variety of substituents based on the starting materials chosen.
Table 2: Three-Component Reaction with Ethylenediamine, Acetylenic Esters, and Nitrostyrene Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| Ethylenediamine | Acetylenic Ester | β-Nitrostyrene Derivative | Functionalized Pyrrolo[1,2-a]pyrazine |
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of complex molecules, and it has been adapted for the construction of the pyrrolo[1,2-a]pyrazine scaffold through a post-Ugi cyclization strategy. acs.orgnih.govacs.org This approach involves an initial Ugi reaction to create a linear precursor, which then undergoes a subsequent cyclization to form the desired heterocyclic system.
A convenient synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been achieved in two steps from Ugi adducts. acs.orgnih.govacs.org The process begins with the acid-mediated cyclization of the Ugi adducts to form dihydropyrazinones. This is followed by a gold(I)-catalyzed regioselective annulation to construct the final pyrrolo[1,2-a]pyrazine ring system. acs.orgnih.govacs.org
Table 3: Ugi Four-Component Reaction and Post-Ugi Cyclization
| Step | Reactants/Reagents | Key Transformation |
| 1. Ugi Reaction | Aminoacetaldehyde dimethyl acetal, Alkynoic acid, Amine, Isocyanide | Formation of Ugi adduct |
| 2. Cyclization | Ugi adduct, Trifluoroacetic acid (TFA) | Formation of dihydropyrazinone |
| 3. Annulation | Dihydropyrazinone, Gold(I) catalyst | Formation of Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione |
Cyclization Reactions
Cyclization reactions are a fundamental strategy in heterocyclic synthesis, where a linear or partially cyclic precursor is converted into the final ring system. For the synthesis of pyrrolo[1,2-a]pyrazines, 1,3-dipolar cycloaddition reactions have proven to be particularly effective.
The 1,3-dipolar cycloaddition of azomethine ylides is a versatile and powerful method for the construction of five-membered nitrogen-containing heterocycles, including the pyrrole (B145914) ring of the pyrrolo[1,2-a]pyrazine system. nih.gov This strategy involves the generation of an azomethine ylide in situ, which then reacts with a dipolarophile to form the desired cycloadduct.
In the context of pyrrolo[1,2-a]pyrazine synthesis, azomethine ylides can be generated from the corresponding N-alkylated pyrazinium salts. Deprotonation of these salts leads to the formation of the ylide, which can then undergo a [3+2] cycloaddition with an alkyne or alkene dipolarophile to construct the fused pyrrole ring. This approach offers a high degree of control over the regiochemistry and stereochemistry of the final product.
Table 4: 1,3-Dipolar Cycloaddition for Pyrrolo[1,2-a]pyrazine Synthesis
| Dipole Precursor | Dipolarophile | Key Transformation |
| N-Alkyl Pyrazinium Salt | Alkyne or Alkene | [3+2] Cycloaddition |
Transition-Metal-Catalyzed and Metal-Free Syntheses
While specific examples of iron-catalyzed synthesis of this compound are not prevalent in the provided search results, the broader context of metal-catalyzed reactions is crucial in modern organic synthesis. Transition metals, including iron, are often employed to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex heterocyclic systems. The development of iron-catalyzed methods is an active area of research due to iron's low cost and low toxicity compared to other transition metals.
Palladium catalysis is a cornerstone of modern synthetic organic chemistry and has been successfully applied to the synthesis of pyrrolo[1,2-a]pyrazines. One such method involves a palladium(II)-catalyzed C(sp)–C(sp2) cascade coupling and intramolecular cyclization. researchgate.net This reaction utilizes readily synthesized 2-carbonyl- or 2-formylpyrroloacetonitriles and phenylboronic acids to produce multi-substituted pyrrolo[1,2-a]pyrazines in good to excellent yields. researchgate.net
Another palladium-catalyzed approach involves the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides. researchgate.net This reaction, promoted by catalytic amounts of palladium derivatives, regioselectively generates bicyclic pyrrolo-fused structures, including pyrrolo[1,2-a]pyrazin-1-ones in high yields through an amination reaction. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazines
| Pyrrole Substrate | Coupling Partner | Palladium Catalyst | Product |
|---|---|---|---|
| 2-Carbonyl- or 2-formylpyrroloacetonitriles | Phenylboronic acids | Palladium(II) | Multi-substituted pyrrolo[1,2-a]pyrazines |
Information derived from a study on the palladium-catalyzed synthesis of pyrrolo[1,2-a]pyrazines. researchgate.net
Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including those with a pyrrolo[1,2-a]pyrazine-like core. A gold-catalyzed protocol has been developed to obtain functionalized 3H-pyrrolo[1,2,3-de]quinoxalines from substituted N-alkynyl indoles. mdpi.com This reaction proceeds under mild conditions and is compatible with a range of functional groups, affording the products in good to high yields. mdpi.com The mechanism is proposed to involve an intramolecular hydroamination of the alkyne. mdpi.com While this specific example leads to a related quinoxaline system, the principles of gold-catalyzed cyclization of nitrogen-containing alkynes are relevant to the synthesis of other N-fused heterocycles.
Transition-Metal-Free Methodologies
In the pursuit of more sustainable and cost-effective synthetic routes, transition-metal-free methodologies for the synthesis of pyrrolo[1,2-a]pyrazines have been explored. These methods avoid the use of expensive and potentially toxic metal catalysts, which can contaminate the final products. researchgate.net
One notable strategy involves the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. thieme-connect.com This approach consists of a three-step process:
Non-catalyzed cross-coupling of pyrroles with acyl(bromo)acetylenes in a solid aluminum oxide (Al2O3) medium to produce 2-(acylethynyl)pyrroles. thieme-connect.com
Chemo- and regioselective nucleophilic addition of propargylamine to the triple bond of the 2-(acylethynyl)pyrroles to yield N-propargyl(pyrrolyl)enaminones. thieme-connect.com
Base-catalyzed intramolecular cyclization of these enaminones, using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrrolo[1,2-a]pyrazines. thieme-connect.com
Another efficient, metal-free protocol for synthesizing pyrrolo[1,2-a]quinoxalines, a related class of compounds, utilizes readily available α-amino acids and 2-(1H-pyrrol-1-yl)anilines. rsc.org This method is praised for its practicality, wide substrate scope, and tolerance of various functional groups. rsc.org Furthermore, catalyst-free annulative functionalization has been employed to create novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures from the reaction of β-enaminone with propargylamine. nih.gov This reaction proceeds smoothly in a domino fashion to construct both the pyrazine (B50134) and imidazole rings. nih.gov Simple and efficient catalyst-free methods have also been developed based on cascade strategies involving Schiff base formation, intramolecular cyclization, and Pictet-Spengler type reactions. benthamdirect.com
| Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| N-propargyl(pyrrolyl)enaminones | Cs2CO3 | DMSO | Room Temp. | Not Specified | thieme-connect.com |
| α-amino acids, 2-(1H-pyrrol-1-yl)anilines | None | Not Specified | Not Specified | Not Specified | rsc.org |
| β-enaminone, propargylamine | None | Not Specified | Not Specified | Not Specified | nih.gov |
Domino Approaches and Cascade Heterocyclization
Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These approaches are atom-economical and align with the principles of green chemistry by reducing solvent waste and purification steps. acs.org
A significant domino approach for the synthesis of pyrrolo[1,2-a]pyrazines involves the reaction of 1H-2-pyrrolecarbaldehyde with readily synthesized vinyl azides. acs.orgnih.gov This reaction proceeds under mild conditions in the presence of a base, such as cesium carbonate, at room temperature. acs.org The process involves a Michael addition followed by an intramolecular condensation, with the only byproducts being nitrogen gas and water, making it an atom-economical process. acs.org
Another example is the transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a pseudo-three-component reaction with terminal electron-deficient alkynes. consensus.app This sequence involves a base-catalyzed domino aza-Claisen rearrangement/cyclization, which simultaneously constructs the pyrrole and pyrazine rings in good to excellent yields. consensus.app
| Starting Materials | Reagents/Conditions | Key Transformations | Yield (%) | Reference |
| 1H-2-pyrrolecarbaldehyde, Vinyl azides | Cs2CO3, 25 °C | Michael addition, Intramolecular condensation | Not Specified | acs.org |
| 2-Imidazolines, Terminal electron-deficient alkynes | Base-catalyzed | Aza-Claisen rearrangement, Cyclization | 45-90% | consensus.app |
Optimization of Synthetic Conditions for Pyrrolo[1,2-a]pyrazine Derivatives
The efficiency and outcome of synthetic reactions are highly dependent on various parameters. Optimizing these conditions, such as solvent, catalyst loading, temperature, and reaction time, is crucial for maximizing product yield and minimizing side reactions.
Solvent Effects and Catalyst Loading
The choice of solvent can significantly influence reaction rates and selectivity. In the synthesis of fused benzoimidazopyrrolopyrazines, a related heterocyclic system, the water content of the solvent was found to be a critical parameter that controls the reaction pathway. nih.gov For instance, reactions carried out in commercial dimethyl sulfoxide (DMSO), which typically contains some water, showed similar efficiency to those in aqueous ethanol. nih.gov
In a study on the Pictet-Spengler approach to pyrrolo[1,2-a]quinoxalines, various solvents were screened. rsc.org While the reaction proceeded in different solvents, ethanol was found to be a suitable medium. rsc.org Catalyst loading is another critical factor. In the copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines, the reaction proceeds efficiently with a low catalyst loading. researchgate.net
Reaction Temperature and Time Parameters
Reaction temperature and time are interconnected parameters that dictate the kinetics and thermodynamics of a reaction. In the domino synthesis of pyrrolo[1,2-a]pyrazines from vinyl azides, the reaction proceeds efficiently at room temperature (25 °C). acs.org Similarly, the green synthesis of pyrrolo[1,2-a]quinoxalines using the Pictet-Spengler reaction occurs at ambient temperature with reaction times ranging from 15 to 120 minutes. unisi.it
However, in some cases, elevated temperatures are necessary. For the synthesis of fused benzoimidazopyrrolopyrazines in DMSO, increasing the temperature to 65-80 °C can shorten the reaction time to one hour without affecting the product ratio. nih.gov
| Reaction | Temperature (°C) | Time | Yield | Reference |
| Domino Synthesis of Pyrrolo[1,2-a]pyrazines | 25 | Not Specified | Not Specified | acs.org |
| Green Synthesis of Pyrrolo[1,2-a]quinoxalines | Room Temperature | 15-120 min | High | unisi.it |
| Fused Benzoimidazopyrrolopyrazine Synthesis | 65-80 | 1 hour | Not Specified | nih.gov |
Green Chemistry Approaches in Pyrrolo[1,2-a]pyrazine Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolo[1,2-a]pyrazines and their analogs has benefited from the application of these principles.
A notable example is the use of an environmentally benign Pictet-Spengler strategy for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines. rsc.org This method employs p-dodecylbenzenesulfonic acid (p-DBSA), a Brønsted acid-surfactant combined catalyst, in ethanol at ambient temperature. rsc.orgunisi.it The use of a surfactant catalyst can be effective in mild solvents like water, ethanol, and hydroalcoholic solutions, and the reactions often proceed in a short time with high yields. unisi.it
The development of one-pot, three-component reactions for the synthesis of pyrrolo[1,2-a]quinoxalines in water represents another significant green chemistry approach. mdpi.com Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Transition-metal-free protocols also contribute to the greenness of a synthesis by avoiding potentially toxic metal catalysts. researchgate.net
| Green Approach | Method/Catalyst | Solvent | Key Advantages | Reference |
| Pictet-Spengler Reaction | p-dodecylbenzenesulfonic acid (p-DBSA) | Ethanol, Water, Hydroalcoholic solutions | Mild conditions, short reaction times, high yields | rsc.orgunisi.it |
| Three-Component Reaction | Not Specified | Water | Use of an environmentally benign solvent | mdpi.com |
| Transition-Metal-Free Synthesis | Various | Various | Avoids toxic and expensive metal catalysts | researchgate.net |
Chemical Reactivity and Derivatization Strategies of the Pyrrolo 1,2 a Pyrazine 3 Carboxylate Scaffold
Functionalization of the Pyrrolo[1,2-a]pyrazine (B1600676) Core
The functionalization of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various methods, including direct C-H functionalization and substitution reactions on pre-functionalized cores. These strategies are crucial for building molecular diversity and performing structure-activity relationship (SAR) studies.
Palladium-catalyzed direct (hetero)arylation has been explored as a means to decorate the basic skeleton of pyrrolo[1,2-a]pyrazines. This method allows for the formation of carbon-carbon bonds, typically at the electron-rich pyrrole (B145914) moiety, by coupling with various aryl or heteroaryl partners. Such cross-coupling reactions are fundamental in modern medicinal chemistry for the synthesis of complex molecules.
Furthermore, substitution reactions on halogenated pyrrolo[1,2-a]pyrazines provide another route for functionalization. For instance, amination reactions on chloro-substituted aza-heterocyclic scaffolds, such as the related 1,2,4-triazolo[4,3-a]pyrazines, have been shown to proceed, suggesting that similar nucleophilic aromatic substitution reactions could be applied to introduce amino groups onto a suitably activated pyrrolo[1,2-a]pyrazine core.
Nitration of the pyrrolo[1,2-a]pyrazine ring system has also been investigated. The reaction with nitrating agents like a nitrating mixture or acetyl nitrate leads to the introduction of nitro groups onto the scaffold, affording nitro derivatives that can be further transformed into other functional groups.
Reactions with Electrophilic Reagents
The electron-rich pyrrole portion of the pyrrolo[1,2-a]pyrazine nucleus is susceptible to electrophilic substitution. Key examples of such transformations include the Vilsmeier-Haack reaction and Friedel-Crafts acylation, which are used to introduce carbonyl functionalities.
The Vilsmeier-Haack reaction, employing a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), serves as an effective method for the formylation of the pyrrolo[1,2-a]pyrazine core. This reaction typically occurs at the electron-rich positions of the pyrrole ring.
Similarly, Friedel-Crafts acylation allows for the introduction of acyl groups. This reaction has been demonstrated on the pyrrolo[1,2-a]pyrazine scaffold, leading to electrophilic acetylation. The regioselectivity of these electrophilic acylations can be divergent, providing access to different isomers which is valuable for creating chemical libraries with diverse substitution patterns.
| Reaction | Reagents | Position of Substitution | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrole ring | |
| Friedel-Crafts Acylation | Acetylating Agent, Lewis Acid | Pyrrole ring |
Formation of Fused Ring Systems
The pyrrolo[1,2-a]pyrazine-3-carboxylate scaffold serves as a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve intramolecular cyclizations or tandem reaction sequences that build additional rings onto the core structure.
One notable example is the gold(I)-catalyzed annulation of dihydropyrazinone derivatives, which can be formed from Ugi adducts. This process leads to the formation of densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. The reaction proceeds with high regioselectivity, generating a fused γ-lactam ring.
Another strategy involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. This cascade reaction, consisting of double cyclodehydration and aromatization, provides facile access to novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures.
Furthermore, a highly efficient and regioselective approach to a novel 1,2,4-triazole-fused N-heterocyclic scaffold, pyrrolo[1,2-a]triazolo[5,1-c]pyrazine, has been developed. This method involves a base-promoted reaction of a pyrrole-2-carbonitrile-derived substrate with an acyl hydrazide, proceeding through domino double ring closures.
| Fused System | Synthetic Approach | Key Reagents/Catalysts | Reference |
| Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation | TFA, Au(PPh₃)Cl, AgOTf | |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids | Cascade Double Cyclodehydration and Aromatization | Acid catalyst, o-phenylenediamines | |
| Pyrrolo[1,2-a]triazolo[5,1-c]pyrazines | Domino Double Dehydrative Cyclizations | Base, Acyl hydrazide |
Stereochemical Control in Derivatization
Controlling the stereochemistry during the derivatization of the pyrrolo[1,2-a]pyrazine scaffold is crucial for the development of chiral drugs, as the biological activity of enantiomers can differ significantly. Research has focused on developing asymmetric methods to produce enantiomerically enriched derivatives.
A significant advancement in this area is the direct catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. This method, utilizing N-aminoethylpyrroles and various aldehydes catalyzed by a chiral phosphoric acid, provides an efficient route to medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. This one-pot reaction proceeds under mild conditions and consistently produces high yields and high to excellent enantioselectivities. The absolute configuration of the products has been confirmed by single-crystal X-ray diffraction analysis.
In addition to the aza-Friedel-Crafts reaction, asymmetric hydrogenation has been successfully applied to the synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines. The direct asymmetric hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines has been achieved with high yields and enantioselectivities (up to 95% ee) under mild conditions, showcasing a highly atom-economical approach.
| Chiral Product | Asymmetric Method | Catalyst System | Enantioselectivity | Reference |
| 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines | Intramolecular aza-Friedel-Crafts | Chiral Phosphoric Acid | High to Excellent | |
| 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Cy-WalPhos | Up to 95% ee |
Advanced Spectroscopic and Analytical Characterization of Ethyl Pyrrolo 1,2 a Pyrazine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the ethyl ester group typically shows a quartet around δ 4.01-3.96 ppm for the methylene (B1212753) (-CH2-) protons and a triplet around δ 1.11-1.07 ppm for the methyl (-CH3) protons. rsc.org Protons on the pyrrolopyrazine core would exhibit distinct chemical shifts depending on their electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In a similar tetrahydropyrimidine (B8763341) derivative, the carbonyl carbon of the ester group appears around δ 165.8 ppm. rsc.org The carbons of the ethyl group typically resonate at approximately δ 59.6 ppm (-CH2-) and δ 14.5 ppm (-CH3). rsc.org The carbons within the fused heterocyclic ring system would have chemical shifts indicative of their aromatic or aliphatic nature.
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Pyrrolopyrimidine Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ (ethyl) | 1.07-1.11 (t) | 14.5 |
| -CH₂- (ethyl) | 3.96-4.01 (q) | 59.6 |
| C=O (ester) | - | 165.8 |
| Aromatic CH | 7.24-7.34 (m) | 126.7-128.8 |
| Pyrrolopyrimidine Core | 5.17 (s), 7.76 (brs), 9.21 (brs) | 99.7, 145.3, 148.7, 152.6 |
Data is for ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and serves as a reference. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Key characteristic absorption bands for this molecule would include:
C=O Stretch: A strong absorption band is expected in the region of 1725-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the ethyl ester. For a similar compound, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this peak is observed at 1608 cm⁻¹. rsc.org
C-O Stretch: The C-O stretching of the ester group will typically show strong bands in the 1300-1000 cm⁻¹ region.
C-N Stretch: Vibrations associated with the C-N bonds within the pyrrolopyrazine ring system would appear in the fingerprint region.
Aromatic C-H Stretch: Stretching vibrations for the C-H bonds on the aromatic rings are expected above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the ethyl group would be observed around 2985-2900 cm⁻¹. rsc.org
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1725-1700 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-N (Ring) | Stretch | Fingerprint Region |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | 2985-2900 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 190.20 g/mol . chemscene.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. The exact mass of this compound is 190.074227566 Da. nih.gov This precise measurement helps to confirm the molecular formula C₁₀H₁₀N₂O₂ and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group are common fragmentation pathways for ethyl esters.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula (C₁₀H₁₀N₂O₂).
For this compound, the theoretical elemental composition is:
Carbon (C): 63.15%
Hydrogen (H): 5.30%
Nitrogen (N): 14.73%
Oxygen (O): 16.82%
Close agreement between the experimentally determined and calculated values provides strong evidence for the compound's purity and elemental composition. For example, in the analysis of a related compound, the found values of C, H, and N were within ±0.1% of the calculated values, indicating a high degree of purity. rsc.org
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of this compound. bldpharm.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. A single spot on the TLC plate under various solvent systems suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for purity assessment. A sample of the compound is passed through a column, and a detector measures the elution profile. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. Commercial suppliers often use HPLC to certify the purity of their compounds, with purities of 95% or greater being common. alchempharmtech.com
Biological Activity and Mechanistic Investigations of Pyrrolo 1,2 a Pyrazine 3 Carboxylate Derivatives
In Vitro Biological Activity Profiling
Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) core have been the subject of numerous studies to determine their potential as therapeutic agents. The following sections outline the key findings from in vitro biological activity screenings.
The pyrrolo[1,2-a]pyrazine nucleus is a recurring motif in compounds exhibiting a range of antimicrobial activities. nih.govresearchgate.net Research has shown that this class of compounds tends to exhibit more pronounced antibacterial, antifungal, and antiviral properties compared to its other isomers, such as 5H-pyrrolo[2,3-b]pyrazines. researchgate.net
Antibacterial Activity: Derivatives of pyrrolo[1,2-a]pyrazine have demonstrated significant antibacterial properties. researchgate.net For instance, the natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis MSI45, showed potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The minimum inhibitory concentration (MIC) for this compound was 15 ± 0.172 mg L⁻¹, and the minimum bactericidal concentration (MBC) was 20 ± 0.072 mg L⁻¹. nih.gov The mechanism of action is thought to involve the degradation of the bacterial cell wall. researchgate.net Another study highlighted that pyrazine (B50134) carboxamide derivatives have been synthesized and tested against extensively drug-resistant Salmonella Typhi, with one derivative showing a MIC of 6.25 mg/mL. mdpi.com
Antifungal Activity: The antifungal potential of this scaffold has also been investigated. Several synthesized pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines have been noted for their antifungal activity. researchgate.net One of the most significant findings is the efficacy of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) against the soil-borne fungus Sclerotium bataticola. ekb.eg This suggests the potential of these compounds as biocontrol agents in agriculture. ekb.eg Furthermore, a series of substituted pyrroles and pyrrolo[1,2-a]pyrazines were evaluated against six Candida species, with most of the tested compounds showing a more potent antifungal effect than the reference drugs. researchgate.net
Antiviral Activity: While direct antiviral data for ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate is limited, related structures have been explored. Sugar-modified analogs of pyrrolo[2,3-d]pyridazin-7-one have been synthesized and tested for antiviral activity. nih.gov These compounds were evaluated against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The 3-bromo derivatives, in particular, were found to be more active than their unsubstituted counterparts, although there was only a modest separation between their antiviral activity and cytotoxicity. nih.gov Additionally, pyrazole (B372694) derivatives have been investigated for their antiviral effects against the Newcastle disease virus (NDV), with some showing high levels of protection in chicks. nih.gov
Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Activity Type | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Antibacterial | Multidrug-resistant Staphylococcus aureus | MIC: 15 ± 0.172 mg L⁻¹; MBC: 20 ± 0.072 mg L⁻¹ | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Antifungal | Sclerotium bataticola | Identified as the primary antifungal secondary metabolite | ekb.eg |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Antibacterial | Extensively drug-resistant Salmonella Typhi | MIC: 6.25 mg/mL | mdpi.com |
| 4-Amino-3-bromo-1-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyridazin-7-one | Antiviral | HCMV, HSV-1 | More active than the 3-unsubstituted analog | nih.gov |
The pyrrolo[1,2-a]pyrazine scaffold has been a foundation for the development of novel anticancer agents, with various derivatives showing potent activity against a range of cancer cell lines. nih.govnih.gov
A notable example is the derivative (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (compound 3h ), which demonstrated significant inhibition of cell viability in prostate cancer cells (PC-3) and breast cancer cells (MCF-7) with IC₅₀ values of 1.18 ± 0.05 μM and 1.95 ± 0.04 μM, respectively. nih.gov This compound was also found to reduce cell migration and induce apoptosis through the activation of caspase-3 and cleavage of PARP in these cell lines. nih.gov
Another derivative, N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide, has shown significant antiproliferative activity, with GI₅₀ values in the nanomolar range against various human tumor cell lines.
Table 2: Antiproliferative Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ Value | Reference |
|---|---|---|---|---|
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide | PC-3 | Prostate Cancer | 1.18 ± 0.05 μM | nih.gov |
| MCF-7 | Breast Cancer | 1.95 ± 0.04 μM | ||
| N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide | Various | Not Specified | Nanomolar range (GI₅₀) |
A key mechanism through which some pyrrole-based compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.govmdpi.comnih.gov While direct evidence for this compound is not extensively documented, related pyrrole-carboxylate derivatives have been identified as potent inhibitors.
For example, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been shown to inhibit tubulin polymerization, leading to a G2/M cell-cycle arrest and apoptosis in soft tissue cancer cells. nih.gov Similarly, novel pyrrole-based carboxamides have been reported to bind to the colchicine-binding site on tubulin, thereby disrupting the microtubule network and inhibiting cancer cell proliferation. mdpi.com Further research has explored 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones as a promising scaffold for developing new tubulin polymerization inhibitors. rsc.org One such compound arrested cell division in A549 lung cancer cells with an IC₅₀ of 5.9 μM and was shown to bind to the colchicine (B1669291) site of tubulin. rsc.org These findings suggest that the pyrrole-carboxylate moiety, a key feature of the title compound, is important for this mode of action.
Table 3: Tubulin Polymerization Inhibition by Related Pyrrole (B145914) Derivatives
| Compound Class/Derivative | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | Inhibition of tubulin polymerization | Induces G2/M cell-cycle arrest and apoptosis. | nih.gov |
| Pyrrole-based carboxamides (CAs) | Binds to colchicine-binding site of tubulin | Disrupts microtubule assembly and induces apoptosis. | mdpi.com |
| 5-(3-hydroxyphenyl)-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | Inhibition of tubulin polymerization | Binds to colchicine site; IC₅₀ = 5.9 μM (A549 cells). | rsc.org |
| 2-(p-toluidino)-7-(3′,4′,5′-trimethoxyphenyl)- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine (3d) | Inhibition of tubulin polymerization | IC₅₀: 0.45 µM; inhibits colchicine binding by 72%. | mdpi.com |
While pyrrolopyrazines are known to be kinase inhibitors, the 5H-pyrrolo[2,3-b]pyrazine isomer is more frequently associated with this activity. researchgate.net However, some derivatives of the pyrrolo[1,2-a]pyrazine scaffold have also been investigated for their potential to inhibit protein kinases. For instance, the anticancer activity of N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide is believed to be mediated through the inhibition of specific kinases involved in tumor growth, although the specific kinases were not identified in the available literature. There is currently a lack of specific data on the inhibitory activity of this compound against key cancer-related kinases such as EGFR, HER2, and Akt.
Derivatives of pyrrolo[1,2-a]pyrazine have shown significant potential for modulating CNS activity, including anxiolytic and anticonvulsant effects.
A series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed as ligands for the 18 kDa translocator protein (TSPO), a target for neuropsychotropic drugs. nih.gov The most potent compound in this series, GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide), demonstrated anxiolytic effects in mice at very low doses (0.001 to 0.100 mg/kg). nih.gov
Furthermore, novel perhydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated in animal models of epilepsy, showing promising seizure protection in maximal electroshock seizure (MES), subcutaneous metrazol (scMET), and 6 Hz tests. mdpi.com
In the context of neurodegenerative diseases, a 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivative, YIAD-0121, was found to rescue hippocampal-dependent cognitive decline in a transgenic mouse model of Alzheimer's disease by inhibiting and dissociating amyloid-β aggregates. elsevierpure.com Additionally, a 3D-QSAR study on phenylethynyl-pyrrolo[1,2-a]pyrazines identified them as antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for various neurological and psychiatric disorders. asianpubs.org
Table 4: CNS Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound/Derivative Class | CNS Effect | Target/Model | Key Findings | Reference |
|---|---|---|---|---|
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides (e.g., GML-11) | Anxiolytic | Translocator protein (TSPO) | GML-11 showed anxiolytic action at 0.001-0.100 mg/kg in mice. | nih.gov |
| Perhydropyrrolo[1,2-a]pyrazine derivatives | Anticonvulsant | MES, scMET, 6 Hz seizure models | Showed broad activity in preclinical models of epilepsy. | mdpi.com |
| 4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivative (YIAD-0121) | Neuroprotective | 5XFAD transgenic mice (Alzheimer's) | Inhibited Aβ aggregation and rescued cognitive decline. | elsevierpure.com |
| Phenylethynyl-pyrrolo[1,2-a]pyrazines | mGluR5 Antagonism | 3D-QSAR modeling | Identified structural features for potent mGluR5 antagonism. | asianpubs.org |
Several derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated notable antioxidant properties. The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, was found to possess high antioxidant activity. nih.govnih.gov
A detailed study of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), extracted from Streptomyces sp. VITMK1, revealed strong radical scavenging capabilities. scispace.com In the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, this compound showed an activity of 72.48 ± 0.32% at a concentration of 500 µg/mL. scispace.com It also exhibited significant nitric oxide (NO) radical scavenging activity of 73.03 ± 1.02% at the same concentration. scispace.com Another related compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was identified as a potent scavenger of hydroxyl radicals. nih.gov
Table 5: Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Assay | Activity (% Scavenging) | Concentration | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | DPPH Radical Scavenging | 72.48 ± 0.32% | 500 µg/mL | scispace.com |
| NO Radical Scavenging | 73.03 ± 1.02% | 500 µg/mL | ||
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | General Antioxidant | High activity reported | Not Specified | nih.govnih.gov |
Enzyme Inhibition (e.g., ATPase)
Current scientific literature does not provide evidence of direct enzyme inhibition, such as ATPase, by this compound or its derivatives. While research into the broader class of pyrrolopyrazines has explored various biological activities, including kinase inhibition by different scaffolds, specific data on the interaction of pyrrolo[1,2-a]pyrazine-3-carboxylate derivatives with ATPase is not available.
Receptor Ligand Binding Studies (e.g., TSPO)
A significant body of research has been dedicated to the investigation of pyrrolo[1,2-a]pyrazine-3-carboxamide derivatives as ligands for the 18-kDa translocator protein (TSPO). nih.govnih.govresearchgate.netresearchgate.net TSPO is located on the outer mitochondrial membrane and is a promising target for the development of neuropsychotropic drugs, as its ligands have been shown to exhibit anxiolytic, antidepressant, and neuroprotective effects without the side effects associated with benzodiazepines. nih.govresearchgate.net
The anxiolytic activity of these compounds has been demonstrated in various animal models. For instance, a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed and synthesized, with some compounds demonstrating a high anxiolytic-like effect in the open field and elevated plus maze tests. researchgate.net Molecular modeling and docking studies have been instrumental in designing novel TSPO ligands within the N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide series, leading to the identification of compounds with high anxiolytic activity. nih.govresearchgate.net
One particularly potent derivative, GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide), has shown anxiolytic action at very low doses (0.001 to 0.100 mg/kg) in mice, being two orders of magnitude more active than other pyrrolo[1,2-a]pyrazine TSPO ligands. nih.govresearchgate.net Another derivative, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, has also been identified as a promising anxiolytic agent. researchgate.net
Table 1: Anxiolytic Activity of Selected Pyrrolo[1,2-a]pyrazine-3-carboxamide Derivatives as TSPO Ligands
| Compound Name | Chemical Structure | Anxiolytic Activity (Dose Range) | Reference |
|---|---|---|---|
| N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide (GML-11) | N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide | 0.001 - 0.100 mg/kg (in mice) | nih.govresearchgate.net |
| N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | Not specified in detail | researchgate.net |
Elucidation of Molecular Mechanisms of Action
The molecular mechanism underlying the anxiolytic effects of pyrrolo[1,2-a]pyrazine-3-carboxylate derivatives is primarily attributed to their action as TSPO ligands and the subsequent stimulation of neurosteroidogenesis. nih.gov TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids. nih.gov
By binding to TSPO, these ligands enhance the production of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The potentiation of GABAergic neurotransmission leads to a reduction in neuronal excitability, resulting in anxiolytic and other neuropsychotropic effects.
The involvement of TSPO in the anxiolytic activity of these compounds has been experimentally confirmed. The anxiolytic-like effects of the most active 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were blocked by the selective TSPO antagonist, PK11195. researchgate.net This demonstrates a clear link between the binding of these compounds to TSPO and their observed pharmacological effects.
Furthermore, studies with the dipeptide TSPO ligand GD-102, which was designed based on a pyrrolo[1,2-a]pyrazine scaffold, showed that its anxiolytic effect was completely abolished by pre-administration of PK11195. nih.gov This provides further evidence for the TSPO-mediated mechanism of action.
Structure Activity Relationship Sar Studies of Ethyl Pyrrolo 1,2 a Pyrazine 3 Carboxylate Analogues
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate analogues are significantly influenced by the nature and position of various substituents on the bicyclic ring system. While direct SAR studies on this specific scaffold are not extensively documented in publicly available literature, principles derived from related heterocyclic systems, such as pyrrolo[1,2-a]benzimidazoles and other pyrrolopyrazine derivatives, can provide valuable insights. nih.govnih.gov
The pyrrolo[1,2-a]pyrazine (B1600676) core offers several positions for substitution, where modifications can modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its interaction with biological targets. For instance, in studies of related pyrrolo[1,2-a]-benzimidazole quinones, the substituent at the 7-position was found to control the compound's cytotoxic activity through both electronic and steric effects. nih.gov An electron-rich substituent at this position favored a particular reaction pathway, while steric hindrance could alter the molecule's conformation and subsequent biological activity. nih.gov
Similarly, for this compound analogues, substituents on both the pyrrole (B145914) and pyrazine (B50134) rings are expected to play a critical role. The ethyl carboxylate group at the 3-position is a key feature, likely involved in hydrogen bonding or other polar interactions with a target protein. Modifications of this ester, for example, by varying the alkyl chain length or replacing it with an amide or a carboxylic acid, could significantly impact potency.
The following table summarizes hypothetical SAR trends for this compound analogues based on established principles from related heterocyclic compounds.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| Pyrrole Ring (e.g., C1, C2) | Small, lipophilic groups | Potential increase in potency | May enhance binding affinity through hydrophobic interactions. |
| Bulky groups | Potential decrease in potency | May cause steric hindrance in the binding pocket. | |
| Pyrazine Ring (e.g., C6, C7, C8) | Electron-donating groups | May modulate electronic properties and target interactions. nih.gov | Can influence the reactivity and metabolic stability of the compound. nih.gov |
| Electron-withdrawing groups | May enhance potency depending on the target. | Can alter the charge distribution of the aromatic system. | |
| 3-Position (Carboxylate group) | Variation of the ethyl ester | Could fine-tune potency and pharmacokinetic properties. | The ester may be a key interaction point with the biological target. |
| Replacement with bioisosteres (e.g., tetrazole) | May improve metabolic stability and binding affinity. | Bioisosteric replacement is a common strategy in medicinal chemistry. |
It is important to note that these are generalized predictions, and the actual effect of a substituent will be highly dependent on the specific biological target and its binding site topology.
Stereochemical Influence on Activity
Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral environments. For analogues of this compound that possess stereocenters, the spatial arrangement of atoms can have a profound impact on their biological activity.
Although the parent compound, this compound, is achiral, the introduction of substituents or modifications to the core structure can create one or more chiral centers. For example, reduction of the pyrazine ring to a piperazine (B1678402) ring would introduce stereocenters. In such cases, the different enantiomers or diastereomers of a molecule can exhibit significantly different biological activities.
This stereochemical dependence arises from the three-dimensional nature of drug-receptor interactions. One stereoisomer may fit perfectly into the binding site of a target protein, leading to a potent biological response, while its mirror image (enantiomer) may have a much weaker interaction or may not bind at all. In some instances, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.
An example from a related class of compounds, the hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones, highlights the importance of stereochemistry. The compound L-Phe-L-Pro lactam is a specific stereoisomer, indicating that the relative and absolute configuration of the chiral centers are crucial for its identity and likely its biological function. nist.gov Therefore, in the development of any chiral analogues of this compound, the separation and independent biological evaluation of each stereoisomer would be essential to fully characterize their SAR.
Pharmacophore Modeling and Ligand-Based Design
In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable tools for the discovery and optimization of new active compounds. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com
For the this compound series, a pharmacophore model could be developed based on the structures of known active analogues. This process involves aligning the molecules and identifying common chemical features that are critical for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
A hypothetical pharmacophore model for this series might include:
A hydrogen bond acceptor feature associated with the carbonyl oxygen of the ethyl carboxylate group.
An aromatic ring feature corresponding to the pyrrolo[1,2-a]pyrazine core.
Hydrophobic features at specific positions where lipophilic substituents enhance activity.
The table below outlines potential key pharmacophoric features for this compound analogues.
| Pharmacophoric Feature | Potential Corresponding Chemical Group | Assumed Importance for Activity |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the ester at C3 | High |
| Aromatic Ring System | The bicyclic pyrrolo[1,2-a]pyrazine core | High |
| Hydrophobic Region | Substituents on the pyrrole or pyrazine ring | Moderate to High |
| Hydrogen Bond Donor | Potential for N-H group if the pyrazine ring is partially reduced | Target Dependent |
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. frontiersin.org This virtual screening approach can identify novel molecules with diverse chemical scaffolds that match the pharmacophore and are therefore likely to possess the desired biological activity. This ligand-based design strategy can significantly accelerate the discovery of new lead compounds for further development. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between a ligand and its target protein at the atomic level. Derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold have been the subject of numerous molecular docking studies to elucidate their binding modes and affinities against various biological targets.
For instance, a pyrazine-pyridone derivative, compound 5d, demonstrated a high binding affinity with a docking score of -7.4519 kcal/mol against a bacterial target (PDB: 4DUH). researchgate.netnih.gov The stability of this interaction was attributed to two key molecular bonds: a hydrogen-donor bond and a π-hydrogen bond. researchgate.netnih.gov Similarly, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- showed a docking score of -6.593 kcal/mol when docked with the SDR protein FOXG_00472 from Fusarium oxysporum, indicating a strong potential interaction. researchgate.net
In the context of antitubercular research, a pyrrolo[1,2-a]quinazoline derivative, identified through virtual screening, showed excellent binding energy with the DNA gyrase B of Mycobacterium tuberculosis. researchgate.net Docking studies have also been performed on pyrazine (B50134) sulfonamide derivatives against the L,D-transpeptidase-2 (LdtMt2) of Mycobacterium tuberculosis (PDB: 5LB1), revealing strong binding affinities that suggest potential inhibition of bacterial cell wall formation. jetir.org Furthermore, newly designed pyrrolo[3,2-d]pyrimidines and related scaffolds were subjected to docking studies against EGFR and CDK2, demonstrating their potential as anticancer agents. nih.gov
These studies collectively highlight the utility of molecular docking in identifying key interactions—such as hydrogen bonds and hydrophobic interactions—that govern the binding of pyrrolo[1,2-a]pyrazine derivatives to their respective protein targets, thereby guiding the rational design of more potent inhibitors.
| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Pyrazine-pyridone derivative (5d) | Bacterial Target (4DUH) | -7.4519 | Hydrogen-donor bond, π-hydrogen bond |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | SDR protein FOXG_00472 | -6.593 | Interaction at the active site |
| Pyrrolo[1,2-a]quinazoline derivative | DNA Gyrase B (M. tuberculosis) | Favorable Binding Energy | Interactions with conserved ASP residue |
| Pyrazine sulfonamides | L,D-transpeptidase-2 (5LB1) | High Binding Affinities | Binding within the active pocket |
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are crucial for confirming the results of docking studies and understanding the conformational changes that may occur upon ligand binding.
For the pyrrolo[1,2-a]pyrazine class, MD simulations have been used to validate docking poses and evaluate the stability of the ligand-receptor complex. For example, a pyrrolo[1,2-a]quinazoline derivative identified as a potential DNA gyrase B inhibitor was subjected to MD simulations, which confirmed that the derivative formed a more stable complex compared to its parent compound. researchgate.net These simulations provide insights into the flexibility of the ligand in the active site and the persistence of key interactions, reinforcing the compound's potential as a stable inhibitor. researchgate.net A systematic analysis of pyrazine-based ligands in the Protein Data Bank also highlights the use of MD simulations to understand the complex binding modes and various interactions that contribute to the stability of these compounds within protein targets. nih.gov
Quantum Chemical Calculations (e.g., Configurational Entropy, Antioxidant Activity)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can predict various molecular attributes, including reactivity, stability, and potential biological activities like antioxidant capacity.
Studies on related pyrrolo[2,3-b]quinoxaline derivatives have utilized thermodynamic and kinetic calculations to evaluate their radical scavenging activity. rsc.org For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent radical scavenger, with calculations showing its capability to scavenge hydroxyl radicals effectively in a lipid environment. rsc.org The antioxidant potential of various pyrrolo[1,2-a]pyrazine-1,4-dione derivatives has also been reported, with studies showing strong DPPH and nitric oxide radical scavenging activities. researchgate.netresearchgate.netscispace.com These experimental findings are often supported by computational analyses that explain the structural basis for their antioxidant effects. Such calculations are vital for understanding the mechanisms of action, for example, by determining bond dissociation energies or ionization potentials that are central to antioxidant activity.
Virtual High-Throughput Screening for Novel Modulators
Virtual high-throughput screening (vHTS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach has been successfully applied using the pyrrolo[1,2-a]pyrazine scaffold as a basis for identifying new bioactive compounds.
In one notable study, a dataset of over 20,000 natural products was virtually screened, leading to the identification of a pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506) as a promising inhibitor of M. tuberculosis DNA gyrase B. researchgate.net This demonstrates the power of vHTS in navigating vast chemical spaces to find novel hits. In another example, a pharmacophore model generated from a series of 3-(pyrazin-2-yl)-1H-indazole derivatives was used to screen the ZINC database for potential inhibitors of PIM-1 kinase, a target in cancer therapy. bibliomed.org This led to the identification of four top-ranked compounds with potential for further development. bibliomed.org These examples underscore the role of the pyrrolo[1,2-a]pyrazine framework in generating queries for large-scale virtual screening campaigns aimed at discovering novel modulators for various diseases.
In Silico Prediction of Pharmacological Profiles
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable drug-like properties and minimize the risk of late-stage failures.
For compounds related to Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, in silico ADMET studies have been integral. A Swiss ADME study was conducted on a series of pyrazine-pyridone derivatives, providing a detailed analysis of their drug-like properties and pharmacokinetic attributes, which supported their potential for further development as antibacterial agents. researchgate.netnih.gov Similarly, a new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides designed as TSPO ligands were shown to have a favorable ADMET profile, indicating their promise as potential medicines. researchgate.net Computational tools like the pKCSM web server have been used to explore the pharmacokinetic properties of marine-derived pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. researchgate.net These predictive studies are essential for optimizing lead compounds, ensuring they possess not only high efficacy but also the necessary pharmacokinetic characteristics to be successful drug candidates.
| Compound Class | In Silico Tool/Method | Predicted Properties | Therapeutic Implication |
|---|---|---|---|
| Pyrazine-pyridone derivatives | Swiss ADME | Drug-likeness, Pharmacokinetics | Potential as antibacterial agents |
| 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides | ADMET Prediction | Favorable ADMET characteristics | Potential as anxiolytic agents (TSPO ligands) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | pKCSM web server | Pharmacokinetic properties | Evaluation of antioxidant compounds |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | ADME Prediction | Good oral absorption (81-100%) | Potential as PIM-1 Kinase inhibitors |
Future Directions and Research Gaps in Pyrrolo 1,2 a Pyrazine 3 Carboxylate Research
Development of Novel Synthetic Methodologies for Diversification
The ability to generate a wide array of derivatives is crucial for exploring the full therapeutic potential of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold. Future research should focus on developing more efficient, versatile, and environmentally friendly synthetic methods.
A key area for development is the expansion of multi-component reactions (MCRs) . A highly atom-economical three-component route has been successfully developed for creating novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) ring systems with diverse functionalities. nih.gov This [4+1+1] annulation approach provides access to a new chemical space with distinct functional groups. nih.gov Further exploration of MCRs could lead to the one-pot synthesis of complex Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate analogs with high efficiency.
Palladium-catalyzed intermolecular cycloisomerization has also proven effective for synthesizing pyrrolo[1,2-a]pyrazine derivatives. scientific.net Research into broadening the scope of this and other transition-metal-catalyzed reactions could enable the introduction of a wider range of substituents onto the core structure. A modular approach involving cascade reactions, such as double cyclodehydration and aromatization, has been used to create hybrid systems like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine, demonstrating the potential for creating complex fused heterocycles. nih.gov
Furthermore, developing regiodivergent synthetic strategies is essential. The ability to selectively introduce functional groups at different positions on the pyrrolo[1,2-a]pyrazine ring system is critical for fine-tuning biological activity. For instance, regiodivergent electrophilic acylation has been used to create a library of pyrrolo[1,2-a]pyrazines with distinct substitution patterns. nih.gov
| Synthetic Strategy | Description | Potential for Diversification |
| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. | High, allows for rapid generation of diverse libraries of compounds. |
| Palladium-Catalyzed Cycloisomerization | Intramolecular or intermolecular cyclization reactions catalyzed by palladium complexes. | Good, enables the formation of the core ring system with various substituents. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially to form a complex molecule. | High, allows for the efficient construction of complex fused heterocyclic systems. |
| Regiodivergent Synthesis | Synthetic methods that allow for the selective functionalization of different positions on the heterocyclic core. | Crucial for fine-tuning biological activity and exploring SAR. |
Comprehensive SAR Studies for Target Optimization
While some structure-activity relationship (SAR) studies have been conducted on pyrrolo[1,2-a]pyrazine derivatives, a comprehensive understanding of how different substituents on the this compound scaffold affect biological activity is still lacking. researchgate.net
Future research should focus on systematic SAR studies to optimize compounds for specific biological targets. For example, novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). irbm.comnih.gov Optimization of these compounds led to excellent enzyme potency and selective inhibition of cancer cell proliferation. irbm.comnih.gov Similarly, phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been studied as mGluR5 antagonists, with 3D-QSAR models providing insights into the structural features required for activity. asianpubs.org
A detailed investigation into the impact of the ethyl ester group at the 3-position is warranted. Studies should explore how modifications to this group, such as hydrolysis to the carboxylic acid, amidation, or conversion to other esters, influence target binding and pharmacokinetic properties. Furthermore, systematic exploration of substituents at various positions of the pyrrole (B145914) and pyrazine (B50134) rings is crucial. For instance, the orientation of substituents on an attached phenyl ring has been shown to be critical for anticancer activity. nih.gov
| Target | Key SAR Findings for Pyrrolo[1,2-a]pyrazine Derivatives | Future Directions for this compound |
| PARP-1 | Optimization of pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold led to potent and selective inhibitors. irbm.comnih.gov | Systematic modification of the ethyl ester and other ring positions to enhance PARP-1 inhibition. |
| mGluR5 | 3D-QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazines identified key structural features for antagonist activity. asianpubs.org | Design and synthesis of analogs with modified ester groups and ring substitutions to improve mGluR5 antagonism. |
| Anticancer | The position and nature of substituents on a phenyl ring attached to the scaffold significantly impact activity against lymphoma cells. nih.gov | Comprehensive SAR studies to identify optimal substitution patterns for various cancer cell lines. |
| Vasopressin 1b Receptor | Exploration of substitution patterns on the pyrrole-pyrazinone core led to potent and selective antagonists. nih.gov | Investigation of the role of the ethyl carboxylate group in receptor binding and selectivity. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes. While the mechanisms of some pyrazine formation pathways, such as the Maillard reaction, have been studied, the specifics for many synthetic routes to pyrrolo[1,2-a]pyrazines remain to be fully elucidated. nih.gov
Future research should employ a combination of experimental and computational techniques to investigate reaction intermediates and transition states. For instance, understanding the key factors that govern productivity and regioselectivity in the formation of tricyclic skeletons like pyrrolo[1,2-a]quinoxalines can guide the development of more efficient synthetic methods. dntb.gov.ua
The 1,3-dipolar cycloaddition of cycloimmonium N-ylides is a key step in the synthesis of some pyrrolo-fused heterocycles. nih.gov Detailed mechanistic studies of this reaction could lead to better control over regioselectivity and yield.
Exploration of New Biological Targets and Therapeutic Areas
The pyrrolo[1,2-a]pyrazine scaffold has demonstrated a broad range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. researchgate.net However, the full therapeutic potential of this compound and its analogs is likely yet to be discovered.
Systematic screening of compound libraries against a wide range of biological targets is a crucial future direction. Pyrrolo[1,2-a]pyrazine derivatives have shown promise as inhibitors of kinases, such as those involved in cancer progression. researchgate.netdntb.gov.ua Further investigation into their activity against other kinase families is warranted. The discovery of pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine (B3255129) derivatives as potent and selective vasopressin 1b receptor antagonists opens up new avenues for the treatment of central nervous system disorders. nih.gov
Derivatives of the related pyrrolo[1,2-a]quinoxaline (B1220188) have been identified as Sirt6 activators, suggesting potential applications in treating inflammation, cancer, and infectious diseases. nih.gov Given the structural similarity, exploring the potential of this compound derivatives as modulators of sirtuins and other epigenetic targets would be a valuable line of inquiry. The identification of a pyrrolo[1,2-a]pyrazine-1,4-dione derivative from a marine bacterium with activity against multi-drug resistant Staphylococcus aureus highlights the potential of this scaffold in combating antibiotic resistance. nih.gov
| Therapeutic Area | Known Activity of Pyrrolo[1,2-a]pyrazine Derivatives | Potential Future Exploration for this compound |
| Oncology | Inhibition of PARP-1, anticancer activity against various cell lines. nih.govnih.govirbm.comnih.gov | Screening against a broader panel of cancer cell lines and investigation of novel mechanisms of action. |
| Infectious Diseases | Antibacterial, antifungal, and antiviral activities. researchgate.netnih.gov | Development of potent and selective antimicrobial agents to combat drug-resistant pathogens. |
| Inflammation | Moderate in vitro anti-inflammatory effects. scientific.net | Investigation of activity against key inflammatory targets and in vivo models of inflammation. |
| Neuroscience | Antagonism of mGluR5 and Vasopressin 1b receptors. asianpubs.orgnih.gov | Exploration of activity against other CNS targets for the treatment of neurological and psychiatric disorders. |
| Epigenetics | Activation of Sirt6 by pyrrolo[1,2-a]quinoxaline analogs. nih.gov | Screening for activity against sirtuins and other epigenetic modifying enzymes. |
Computational Design of Advanced Pyrrolo[1,2-a]pyrazine Analogues
Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. Future research should leverage these techniques for the rational design of advanced this compound analogues with improved potency, selectivity, and pharmacokinetic properties.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the SAR of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists. asianpubs.org Similar approaches can be used to guide the design of new derivatives for other targets.
Molecular docking and dynamics simulations can provide detailed insights into the binding modes of pyrrolo[1,2-a]pyrazine derivatives with their biological targets. nih.govrsc.org These studies can help to identify key interactions and guide the design of new compounds with enhanced binding affinity. For example, docking studies have been used to understand the interaction of pyrrolo[1,2-a]quinoline (B3350903) derivatives with the colchicine (B1669291) binding site of tubulin. nih.gov
The use of scaffold hopping and molecular hybridization approaches, often guided by computational methods, can lead to the discovery of novel chemical scaffolds with improved properties. mdpi.com These in silico techniques can help to explore a vast chemical space and identify promising new starting points for drug discovery programs.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol or acetonitrile) impacts reaction efficiency.
- Post-synthetic modifications (e.g., palladium-catalyzed C6 arylation) enable diversification of the core structure for downstream applications .
Advanced Synthesis: How can reaction yields be optimized for complex pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer:
Optimization strategies include:
- Substituent Engineering : Bulky electron-withdrawing groups on starting materials (e.g., acetylenedicarboxylates) enhance cyclization efficiency by lowering activation energy .
- Base Selection : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in promoting intramolecular cyclization due to its strong nucleophilicity and ability to stabilize intermediates .
- Temperature Control : Reactions performed at 60–80°C balance kinetics and thermal decomposition risks, particularly for heat-sensitive intermediates like N-propargylaminoenones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
